![molecular formula C8H13N3O2S2 B1443137 1-[(2-メチル-1,3-チアゾール-4-イル)スルホニル]ピペラジン CAS No. 1258826-79-7](/img/structure/B1443137.png)
1-[(2-メチル-1,3-チアゾール-4-イル)スルホニル]ピペラジン
説明
“1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have gained considerable attention due to their broad applications in different fields .
科学的研究の応用
抗酸化活性
チアゾール誘導体は抗酸化物質として作用することが見出されています . 抗酸化物質とは、環境やその他の圧力に対する反応として身体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。
鎮痛活性
チアゾールに関連する化合物は、鎮痛(痛みを和らげる)作用を持つことが見出されています . これにより、新しい鎮痛薬の開発に役立つ可能性があります。
抗炎症活性
チアゾール誘導体は、抗炎症作用を持つことが見出されています . これは、関節炎など、炎症を特徴とする状態の治療に使用できる可能性があることを意味します。
抗菌活性
チアゾール誘導体は抗菌活性を示しており、新しい抗生物質の開発に役立つ可能性があります . たとえば、一部のN-{4-[(4-アミノ-5-スルファニル-4H-1,2,4-トリアゾール-3-イル)メチル]-1,3-チアゾール-2-イル}-2-置換アミド誘導体は、黄色ブドウ球菌、大腸菌、緑膿菌、およびS. typhi に対して予備的なin vitro抗菌活性を示しています。
抗真菌活性
チアゾール誘導体は、抗真菌活性を示すことも判明しています . これにより、真菌感染症の治療に役立つ可能性があります。
抗ウイルス活性
チアゾール誘導体は、抗ウイルス作用を持つことが見出されています . これは、新しい抗ウイルス薬の開発に使用できる可能性があることを意味します。
利尿活性
チアゾール誘導体は、利尿作用を持つことが見出されています . 利尿薬とは、生成される尿の量を増やし、余分な水を排出するのに役立つ物質です。
抗腫瘍または細胞毒性
チアゾール誘導体は、抗腫瘍または細胞毒性を持つことが見出されています . これは、新しい癌治療薬の開発に使用できる可能性があることを意味します。
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine plays a significant role in biochemical reactions due to its unique structure. The thiazole ring in this compound is known to interact with various enzymes and proteins, facilitating a range of biochemical processes. For instance, thiazole derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities . The sulfonyl group in 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine enhances its ability to interact with biomolecules through hydrogen bonding and electrostatic interactions. This compound has been observed to interact with enzymes such as cytochrome P450, influencing their catalytic activities .
Cellular Effects
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby influencing cell proliferation and apoptosis . Additionally, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes, such as cytochrome P450, through hydrogen bonding and hydrophobic interactions, thereby modulating their catalytic activities . Additionally, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can interact with DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of 1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine to specific cellular compartments .
特性
IUPAC Name |
2-methyl-4-piperazin-1-ylsulfonyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-7-10-8(6-14-7)15(12,13)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFOQYOBYZBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)
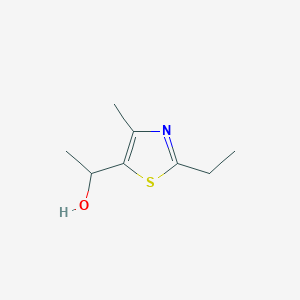
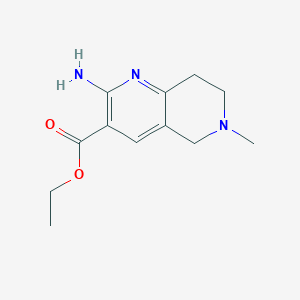
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)
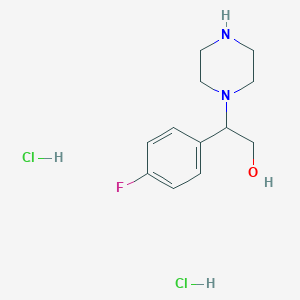
![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)
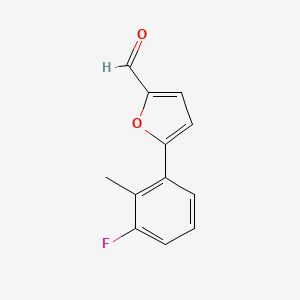
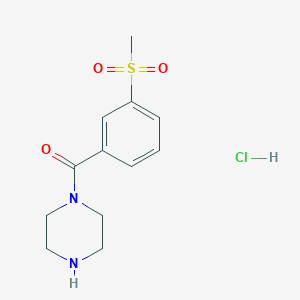
![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)
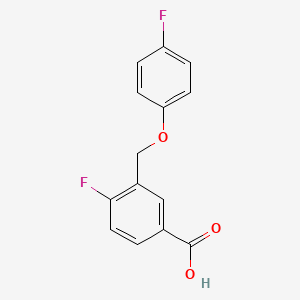
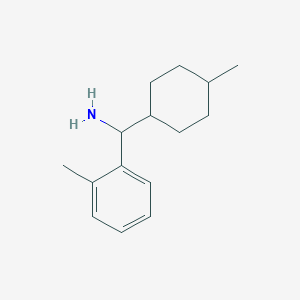
![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)
